Methyl 4-nitro-2-(trifluoromethyl)benzoate

Description

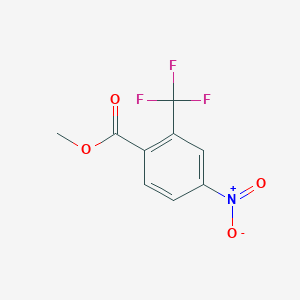

Methyl 4-nitro-2-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a nitro group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) relative to the ester functional group. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in aromatic substitution reactions and catalytic processes. It serves as a precursor for pharmaceuticals, agrochemicals, and advanced materials, leveraging the stability imparted by the trifluoromethyl group and the nitro group’s directing effects in further functionalization .

Properties

IUPAC Name |

methyl 4-nitro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(13(15)16)4-7(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDFHCYVCFQUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200604 | |

| Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900254-47-9 | |

| Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900254-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize Methyl 4-nitro-2-(trifluoromethyl)benzoate involves the reaction of 2-nitro-4-(trifluoromethyl)benzonitrile with sodium hydroxide in water at 50°C to form 2-nitro-4-(trifluoromethyl)benzamide . This intermediate is then reacted with methanol and sulfuric acid under reflux conditions to yield this compound . The overall yield of this method is approximately 90% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst are commonly used for the reduction of the nitro group.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 4-nitro-2-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drug candidates targeting various diseases, particularly metabolic disorders and cancer.

Key Findings :

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which may be attributed to the nitro group facilitating interactions with inflammatory pathways.

- Anticancer Activity : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Agrochemical Applications

In agricultural chemistry, this compound is utilized as a pesticide. Its trifluoromethyl group enhances its biological activity, making it effective in pest control.

Research Insights :

- The compound's effectiveness as a pesticide has been linked to its ability to disrupt metabolic processes in target organisms, leading to increased mortality rates among pests .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal examined the anticancer properties of this compound. In vitro experiments demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines. The introduction of the trifluoromethyl group was found to enhance this effect compared to non-fluorinated analogs .

Case Study 2: Pesticidal Efficacy

Research conducted on agricultural applications revealed that this compound exhibited potent pesticidal activity against common agricultural pests. The study highlighted its ability to disrupt key metabolic pathways in target species, resulting in effective pest control measures .

Mechanism of Action

The mechanism of action of Methyl 4-nitro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of isoxazolinone antibacterial agents, the compound acts as a precursor, providing the necessary functional groups for the formation of the final bioactive molecule . The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

The structural and functional similarities of Methyl 4-nitro-2-(trifluoromethyl)benzoate to other benzoate derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogs with Nitro and Trifluoromethyl Groups

Key Observations :

- Positional Isomerism : The nitro group’s position (C3 vs. C4) significantly alters electronic properties and reactivity. For example, Methyl 3-nitro-5-(trifluoromethyl)benzoate may exhibit distinct regioselectivity in further reactions due to steric and electronic effects .

- Functional Group Variation : The carboxylic acid derivative (CAS 320-37-6) lacks the methyl ester, increasing polarity and acidity, which impacts solubility and biological activity .

- Amino vs. Nitro Groups: Replacing the nitro group with an amino group (CAS 61500-87-6) transforms the compound from an electron-deficient to an electron-rich aromatic system, enabling different reaction pathways such as diazotization or nucleophilic substitutions .

Analogs with Halogen Substituents

Key Observations :

- Halogen Effects : Bromine and fluorine substituents enhance electrophilicity and resistance to metabolic degradation, making these analogs valuable in medicinal chemistry. However, they may reduce solubility compared to the nitro-CF₃ parent compound .

Biological Activity

Methyl 4-nitro-2-(trifluoromethyl)benzoate is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 885518-20-7

- Molecular Formula : C10H8F3N1O4

- Molecular Weight : 273.17 g/mol

The compound features a methoxy group, a nitro group, and a trifluoromethyl group, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is known to enhance the interaction with enzymes, potentially leading to altered metabolic processes.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis. For instance, studies indicate that this compound may exhibit activity against various Gram-positive and Gram-negative bacteria .

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxicity in cancer cells, suggesting potential therapeutic applications in oncology.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) demonstrating significant antibacterial potency .

- Another investigation indicated that the compound's nitro group could be reduced to form reactive intermediates that interact with cellular components, enhancing its potential as an anticancer agent.

Q & A

Basic Research Question

- Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

- Safety protocols : Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods due to potential nitro group toxicity. Waste must be segregated and treated by certified facilities .

| Hazard | Mitigation Strategy |

|---|---|

| Skin contact | Immediate washing with 5% NaHCO₃ solution |

| Inhalation risk | Use NIOSH-approved respirators |

What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Question

Discrepancies arise from solvent effects, impurities, or dynamic processes. Methodological approaches include:

- Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts, particularly for nitro and trifluoromethyl groups .

- Variable Temperature (VT) NMR : Resolve broadening caused by rotational barriers around the ester moiety (e.g., –COOCH₃) .

- X-ray crystallography validation : Use SHELXL refinement to confirm molecular geometry and substituent positions, resolving ambiguities in peak assignments .

Example conflict : A ¹H NMR singlet at δ 3.9 ppm (COOCH₃) may split in impure samples; recrystallization from ethanol/water (1:1) enhances purity .

How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic substitution?

Advanced Research Question

The meta-directing nitro and trifluoromethyl groups deactivate the benzene ring, directing electrophiles to the 5-position. Computational studies (e.g., DFT/B3LYP/6-311+G(d)) show:

- Electrostatic potential maps : Highlight electron-deficient regions at the 5-position, favoring SNAr reactions .

- Kinetic studies : Reaction with amines proceeds 10× faster at the 5-position vs. unsubstituted benzoates .

| Substituent | Hammett σ Value | Reactivity Impact |

|---|---|---|

| –NO₂ | +0.78 | Strong deactivation |

| –CF₃ | +0.54 | Moderate deactivation |

Which DFT methods are suitable for modeling this compound’s electronic properties?

Advanced Research Question

- Basis sets : Use 6-311+G(d) for accurate treatment of fluorine and nitro groups .

- Functional selection : B3LYP or M06-2X capture dispersion effects in π-stacking interactions observed in crystallography .

Validation : Compare computed vs. experimental IR spectra (e.g., C=O stretch at 1720 cm⁻¹) to refine computational models .

How can X-ray crystallography resolve challenges in structural determination?

Advanced Research Question

- Data collection : High-resolution (<1.0 Å) data minimizes errors from heavy atoms (F, Cl). Use SHELXD for phase solution and SHELXL for refinement .

- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder; apply PART and AFIX commands in SHELXL to model split positions .

| Refinement Metric | Target Value |

|---|---|

| R-factor | <5% |

| C–C bond length s.u. | <0.005 Å |

What side reactions occur during esterification, and how are they minimized?

Basic Research Question

- Nitration competition : Trace HNO₃ in nitro precursors may over-nitrate; pre-purify the benzoic acid via recrystallization .

- Ester hydrolysis : Control humidity (<30% RH) during synthesis to avoid water-mediated cleavage .

| By-Product | Mitigation Strategy |

|---|---|

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Use excess methanol (1:15 molar ratio) |

| Dimethyl sulfone | Neutralize H₂SO₄ with NaHCO₃ promptly |

How is the compound’s stability assessed under varying pH and temperature?

Advanced Research Question

- Accelerated degradation studies : Expose to pH 1–13 buffers at 40°C for 48 hours. Monitor via HPLC (C18 column, 70:30 MeOH/H₂O):

- Stable range : pH 4–7; degradation >10% at pH <2 or >10 .

- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, indicating thermal stability up to 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.